Propiverine N-oxide
Overview
Description
Propiverine N-oxide is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical conditions. It is a derivative of propiverine, a well-known anticholinergic drug used to treat urinary incontinence and overactive bladder syndrome. This compound is a promising candidate for drug development due to its unique chemical properties and mechanism of action.
Scientific Research Applications
1. Pharmacokinetic Studies
Propiverine N-oxide has been the subject of extensive pharmacokinetic studies. A study by Yoon et al. (2005) developed a sensitive method for the determination of propiverine and its N-oxide metabolite in human plasma. This method, involving liquid chromatography and tandem mass spectrometry, facilitates accurate measurement of these compounds, thereby supporting pharmacokinetic analyses.
2. Binding Activities in Bladder and Brain
Research by Uchida et al. (2007) investigated the binding activities of propiverine and its N-oxide metabolites to L-type calcium channel antagonist receptors in the rat bladder and brain. This study highlighted the potential relevance of these activities in treating overactive bladder.
3. Muscarinic Receptor Binding
The contribution of N-oxide metabolites to the binding of muscarinic receptors in relation to the pharmacokinetics of propiverine was characterized by Yamada et al. (2010). This study provided insights into how these metabolites influence receptor binding, particularly in the bladder.
4. Analysis in Clinical Studies
This compound has also been analyzed in the context of clinical studies. Komoto et al. (2004) developed a high-performance liquid chromatography method for determining propiverine hydrochloride and its N-oxide metabolite in human plasma, which is essential for clinical study analysis.
5. Effects on Bladder Activity
A study on the effects of propiverine and its N-oxide metabolite on bladder contraction and salivation in mini pigs was conducted by Scheepe et al. (2008). This study is significant for understanding the drug's impacts on bladder function and potential side effects.
properties
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEROFWFVDOVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911982 | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111071-96-6 | |
Record name | Propiverine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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